molecular formula C6H10OS B092038 1-Oxa-6-thiaspiro[2.5]octane CAS No. 185-73-9

1-Oxa-6-thiaspiro[2.5]octane

Cat. No.: B092038
CAS No.: 185-73-9
M. Wt: 130.21 g/mol
InChI Key: KMGXFPRSMVDSEC-UHFFFAOYSA-N
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Description

1-Oxa-6-thiaspiro[25]octane is a heterocyclic compound with the molecular formula C6H10OS It features a unique spirocyclic structure, where an oxygen atom and a sulfur atom are incorporated into a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Oxa-6-thiaspiro[2.5]octane can be synthesized through several methods. One common approach involves the reaction of 1,3-dithiolane with ethylene oxide under controlled conditions. This reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the spirocyclic structure.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally involves standard organic synthesis techniques. These include the use of appropriate solvents, catalysts, and purification methods to ensure the desired product’s yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Oxa-6-thiaspiro[2.5]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the sulfur atom to a sulfide or thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the oxygen or sulfur atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Oxa-6-thiaspiro[2.5]octane has several applications in scientific research, including:

    Chemistry: It serves as a building block for synthesizing more complex spirocyclic compounds and studying spirocyclic chemistry.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential bioactivity.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of novel materials and catalysts due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-Oxa-6-thiaspiro[2.5]octane exerts its effects depends on the specific application. In chemical reactions, its spirocyclic structure allows for unique reactivity patterns, facilitating the formation of various products. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its oxygen and sulfur atoms, influencing biochemical pathways.

Comparison with Similar Compounds

    1-Oxa-6-azaspiro[2.5]octane: This compound features a nitrogen atom instead of sulfur, leading to different chemical properties and reactivity.

    1-Oxa-6-thiaspiro[2.5]heptane: A similar spirocyclic compound with a different ring size, affecting its stability and reactivity.

    1-Oxa-6-thiaspiro[2.5]nonane: Another spirocyclic compound with a larger ring, influencing its chemical behavior.

Uniqueness: 1-Oxa-6-thiaspiro[2.5]octane is unique due to its specific ring size and the presence of both oxygen and sulfur atoms. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-oxa-6-thiaspiro[2.5]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10OS/c1-3-8-4-2-6(1)5-7-6/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMGXFPRSMVDSEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC12CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30595939
Record name 1-Oxa-6-thiaspiro[2.5]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185-73-9
Record name 1-Oxa-6-thiaspiro[2.5]octane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=185-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Oxa-6-thiaspiro[2.5]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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